4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
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Description
Unfortunately, I was unable to find a specific description for “4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide” in the search results. This compound might be a novel or less-studied molecule, and therefore, specific information about it might not be readily available .
Scientific Research Applications
Carbonic Anhydrase Inhibitors
Research has identified novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as effective inhibitors of carbonic anhydrase (CA) isoforms, including CA I, II, IX, and XII. These isoforms play significant roles in physiological processes, with CA IX and XII being associated with tumor environments. The inhibition of these enzymes is of interest for developing anticancer and antimetastatic agents due to the selective inhibition of tumor-associated isoforms over the more abundant CA I and II, suggesting potential applications in cancer therapy (Nabih Lolak et al., 2019).
Antimicrobial Agents
Synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists have shown potential in the development of new compounds for drug discovery. These antagonists are investigated for their application in preventing human HIV-1 infection, showcasing the chemical's relevance in addressing infectious diseases (Cheng De-ju, 2015).
Anticancer Activity
Another study focused on the synthesis of sulfonamides incorporating piperazinyl-ureido moieties, with the compounds being tested for their inhibitory activity against CA I, II, IX, and XII. These compounds, inspired by SLC-0111, a sulfonamide CA inhibitor in clinical trials as an antitumor agent, highlight the potential pharmacologic applications of these derivatives in cancer therapy (C. Congiu et al., 2015).
Drug Synthesis and Modification
Research into the synthesis and antimicrobial activity of novel benzenesulfonamides has contributed to the understanding of how structural modifications impact biological activity. These studies are crucial for drug development, providing insights into the synthesis of more effective therapeutic agents with antimicrobial properties (N. Desai et al., 2016).
properties
IUPAC Name |
4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4O2S/c24-19-3-9-22(10-4-19)32(30,31)27-17-23(18-2-1-11-26-16-18)29-14-12-28(13-15-29)21-7-5-20(25)6-8-21/h1-11,16,23,27H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJHZTLZKCNKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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